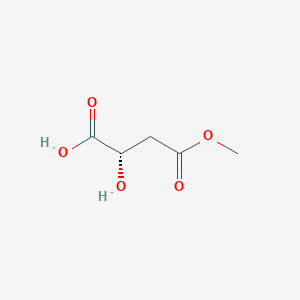

(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid is a useful research compound. Its molecular formula is C5H8O5 and its molecular weight is 148.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that malonic esters, a class of compounds to which malic acid 4-me ester belongs, are often involved in reactions with carbonyl groups .

Mode of Action

The mode of action of Malic Acid 4-Me Ester involves a chemical reaction known as the malonic ester synthesis . In this reaction, malonic esters are alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Biochemical Pathways

The malonic ester synthesis, which is a key reaction involving this compound, is a crucial part of various biochemical pathways, including the synthesis of barbiturates, sedatives, and anticonvulsants .

Pharmacokinetics

It is known that malonic esters, a class of compounds to which malic acid 4-me ester belongs, are more acidic than simple esters, so that alkylations can be carried out via enolate formation promoted by relatively mild bases such as sodium alkoxide, and subsequent alkylation with halides .

Result of Action

The result of the action of Malic Acid 4-Me Ester is the production of a substituted acetic acid . This is achieved through the malonic ester synthesis, where the compound is alkylated and then undergoes thermal decarboxylation .

Actividad Biológica

(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid, also known as a derivative of 4-oxobutanoic acid, has garnered attention in recent years for its potential biological activities. This compound's structure features a hydroxyl group and a methoxy group, which are significant for its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is hypothesized to act as an inhibitor of specific enzymes involved in metabolic pathways. Its functional groups allow it to participate in hydrogen bonding and other non-covalent interactions, potentially altering enzyme activity or receptor binding affinities.

Enzyme Inhibition

Research indicates that derivatives of 4-oxobutanoic acids can inhibit enzymes such as kynurenine-3-hydroxylase (KYN-3-OHase), which is involved in the kynurenine pathway linked to neurodegenerative diseases. Inhibition of this enzyme may have therapeutic implications for conditions like Alzheimer's disease and Huntington's chorea .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in relation to glioblastoma cells. Research employing metabolomics has demonstrated that certain metabolites can influence tumor growth and resistance to therapies . While direct studies on this compound are sparse, its role as a metabolic modulator could be significant.

Case Studies and Research Findings

Safety and Toxicity

The safety profile of this compound is not extensively documented; however, related compounds have been evaluated for toxicity. Understanding the safety profile is crucial for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid exhibits potential anticancer activity. It has been studied for its role in inhibiting tumor growth through various biochemical pathways. The compound may affect metabolic processes in cancer cells, leading to reduced proliferation and increased apoptosis.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By acting as an inhibitor of certain enzymes involved in neuroinflammation and oxidative stress, it may provide therapeutic benefits in preventing neuronal damage .

Enzyme Inhibition

As a malonic ester derivative, this compound can inhibit enzymes involved in metabolic pathways, such as kynurenine-3-hydroxylase. This inhibition has implications for treating conditions related to tryptophan metabolism, which is crucial in managing mood disorders and neurodegenerative diseases .

Biochemical Research

Biochemical Pathways

The compound plays a significant role in various biochemical pathways, particularly in the synthesis of barbiturates and other sedatives. Its ability to participate in malonic ester synthesis makes it valuable for creating complex organic molecules used in pharmaceuticals.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing other bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .

Agricultural Science

Plant Growth Regulation

Emerging studies suggest that this compound may function as a plant growth regulator. Its application could enhance crop yields by promoting root development and improving nutrient uptake, thus supporting sustainable agricultural practices .

Case Studies

| Study Title | Key Findings | Implications |

|---|---|---|

| Anticancer Activity of Malonic Esters | Demonstrated inhibition of tumor cell growth in vitro | Potential for developing new cancer therapies |

| Neuroprotective Effects Against Oxidative Stress | Reduced neuronal cell death in models of Alzheimer's disease | Insights into treatment strategies for neurodegenerative diseases |

| Role as a Plant Growth Regulator | Increased root biomass and nutrient absorption in treated plants | Opportunities for enhancing agricultural productivity |

Propiedades

IUPAC Name |

(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDXMXMEZZVUKO-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.